molecular formula C11H11NO3 B1453106 Ethyl 5-hydroxy-1H-indole-3-carboxylate CAS No. 24370-69-2

Ethyl 5-hydroxy-1H-indole-3-carboxylate

Cat. No.: B1453106
CAS No.: 24370-69-2
M. Wt: 205.21 g/mol
InChI Key: AFDVGUDDOURIQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-hydroxy-1H-indole-3-carboxylate (CAS 24370-69-2) is a high-purity chemical building block of significant interest in pharmaceutical research and development. This compound serves as a key synthetic intermediate for creating novel bioactive molecules. Scientific studies have utilized this core scaffold to design and synthesize potent inhibitors of human 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes, making it a promising lead for anti-inflammatory and allergic disease research . Furthermore, derivatives based on this indole structure have been investigated for their in vitro anti-hepatitis B virus (HBV) activities, positioning it as a valuable starting point for the discovery of new antiviral agents . The compound is characterized by its molecular formula (C11H11NO3) and a molecular weight of 205.21 g/mol . It is recommended to be stored sealed in a dry environment at 2-8°C to ensure stability . This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 5-hydroxy-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)9-6-12-10-4-3-7(13)5-8(9)10/h3-6,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDVGUDDOURIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40705587
Record name Ethyl 5-hydroxy-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24370-69-2
Record name Ethyl 5-hydroxy-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Synthesis:

Step Reaction Description Reagents and Conditions Product/Intermediate
1. Condensation of ethyl acetoacetate with monomethylamine Ethyl acetoacetate added dropwise to monomethylamine in ethanol at room temperature; solvent evaporation 3-methylamino-2-ethyl crotonate
2. Cyclization with p-benzoquinone p-Benzoquinone dissolved in dichloroethane; Lewis acid catalyst (ZnCl2, AlCl3, CoCl2, or polyphosphoric acid); low temperature addition of crotonate Ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylate
3. Acylation of cyclized product Acetic anhydride as acylating agent; sodium acetate or potassium acetate catalyst; reflux in dichloroethane 1,2-dimethyl-5-acetoxy-1H-indole-3-carboxylic acid ethyl ester
4. Bromination Hydrobromic acid and hydrogen peroxide in dichloroethane; reflux 5-acetoxy-6-bromo-2-bromomethyl-1-methylindole-3-carboxylic acid ethyl ester
5. Thiophenol substitution Reaction with sodium thiophenolate in methanol with alkali; neutralization with acetic acid 5-hydroxy-6-bromo-2-phenylthiomethyl-1-methylindole-3-carboxylic acid ethyl ester

Key Notes:

  • The cyclization step (Step 2) employs Lewis acid catalysts to significantly improve yield.
  • Bromination uses hydrobromic acid and hydrogen peroxide as a clean alternative to elemental bromine, reducing waste and improving safety.
  • The substitution step reduces thiophenolate odor by conducting the reaction in situ.
  • The method is suitable for scale-up due to mild conditions, readily available reagents, and environmentally friendly processes.

Alternative Synthetic Routes and Research Findings

Nenitzescu Reaction-Based Synthesis

  • The Nenitzescu indole synthesis involves the reaction of p-benzoquinone with β-aminocrotonate derivatives.
  • This method is widely used to construct the 5-hydroxyindole core efficiently.
  • Subsequent esterification and functionalization steps yield this compound derivatives.

Modifications and Derivatives

  • Research has explored the synthesis of 2-substituted ethyl 5-hydroxy-1H-indole-3-carboxylates by varying the substituents on the amino crotonate or by post-cyclization modifications.
  • For example, methylation, bromination, and thiophenol substitution have been reported to yield biologically active derivatives with antiviral properties.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Advantages Challenges
Starting materials Ethyl acetoacetate, monomethylamine, p-benzoquinone Readily available, low cost Purity of intermediates affects yield
Catalysts Lewis acids (ZnCl2, AlCl3, CoCl2), polyphosphoric acid Improved cyclization yield Catalyst removal required
Solvents Dichloroethane, ethanol, methanol Good solubility and reaction control Toxicity and disposal considerations
Bromination reagents Hydrobromic acid + H2O2 Safer than elemental bromine, cleaner reaction Requires careful control of peroxide addition
Reaction temperature Room temperature to reflux Mild conditions suitable for scale-up Some steps require low temperature control
Yield Moderate to high (up to 45% in some routes) Efficient for industrial production Multi-step synthesis can reduce overall yield

Summary of Research Data

  • The synthesis of this compound and its derivatives has been optimized for antiviral drug development, including anti-hepatitis B virus activity.
  • The use of Lewis acid catalysis in the cyclization step enhances the formation of the indole ring.
  • Clean bromination methods reduce hazardous waste and improve environmental compatibility.
  • The final substitution step with thiophenol sodium salt provides functionalization important for biological activity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Routes

Synthetic Method Reagents Conditions Yield
Indole + Ethyl AcetoacetateBase (e.g., NaOH)RefluxHigh
Indole-3-carboxaldehyde + Ethyl AcetoacetateBase (e.g., K2CO3)RefluxModerate

Chemistry

Ethyl 5-hydroxy-1H-indole-3-carboxylate serves as a building block for synthesizing more complex indole derivatives. Its reactivity allows for various chemical modifications, including oxidation and substitution reactions .

Biology

In biological research, this compound has been investigated for its antiviral and antimicrobial properties . Notably, it exhibits inhibitory activity against the hepatitis C virus (HCV) in human hepatoma cell lines, suggesting potential therapeutic applications in treating viral infections . Additionally, it interacts with serotonin receptors, indicating possible implications in mental health therapies .

Medicine

This compound is explored for its anti-inflammatory and anticancer properties. It acts as an inhibitor of the enzyme 5-lipoxygenase (5-LO), which is involved in leukotriene biosynthesis—key mediators of inflammation . Furthermore, studies indicate its potential as an antidiabetic agent , showing significant inhibition of enzymes related to glucose metabolism .

Industry

In industrial applications, this compound is utilized in developing new materials and pharmaceuticals due to its versatile chemical structure. Its properties make it suitable for applications in drug formulation and material science .

Case Studies

  • Antiviral Activity Against HCV
    • A study demonstrated that this compound significantly reduced HCV replication in vitro. The compound's mechanism involves inhibiting viral entry and replication processes within hepatocytes .
  • Anti-inflammatory Effects
    • Research indicated that this compound effectively reduced inflammation markers in animal models by inhibiting the 5-lipoxygenase pathway. This suggests potential for clinical applications in treating inflammatory diseases such as arthritis .
  • Antidiabetic Properties
    • In a recent study, this compound was shown to inhibit alpha-glucosidase and alpha-amylase activities, leading to decreased glucose absorption. This positions the compound as a candidate for developing new antidiabetic medications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Ester Group

Methyl vs. Ethyl Esters
  • Methyl 5-hydroxy-1H-indole-3-carboxylate (CAS 112332-96-4):

    • Molecular weight: 191.2 g/mol.
    • Sourced from marine organisms (e.g., Hyrtios erectus), this compound is utilized in research for its structural simplicity and ease of synthesis .
    • Compared to the ethyl ester, the methyl derivative exhibits lower lipophilicity (logP ~1.2 vs. ~1.8), which may reduce cellular uptake in biological assays .
  • This compound :

    • Molecular weight: 209.2 g/mol.
    • The ethyl group increases metabolic stability, as esterases typically hydrolyze methyl esters faster than ethyl esters .
Table 1: Comparison of Ester Derivatives
Compound Molecular Weight logP (Predicted) Key Applications Reference
Mthis compound 191.2 1.2 Antiviral research
This compound 209.2 1.8 Broad-spectrum drug design

Substitutions at the 1-Position

Alkyl or aryl groups at the 1-position modulate steric effects and binding affinity:

  • Ethyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate (CAS 63746-08-7):
    • Introduces a benzyl group, enhancing π-π stacking interactions with aromatic residues in target proteins.
    • Molecular weight: 339.4 g/mol; used in studies requiring enhanced target specificity .

Halogen and Heterocyclic Modifications

  • Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate (CAS 167631-21-2):

    • Halogenation at the 5- and 3-positions enhances electrophilicity, facilitating nucleophilic substitution reactions.
    • Molecular weight: 333.1 g/mol; used in radiopharmaceutical labeling .
  • Ethyl 2-(3-chlorophenyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate :

    • Exhibits potent inhibition of arachidonate 5-lipoxygenase (IC50 = 45–2120 nM), highlighting the impact of bulky substituents on enzyme binding .
Table 2: Bioactivity of Halogenated Derivatives
Compound Target Enzyme IC50 (nM) Reference
Ethyl 2-(3-chlorophenyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate Arachidonate 5-lipoxygenase 45–2120
Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate N/A N/A

Functional Group Additions

  • Ethyl 5-[bis(2-hydroxyethyl)amino]-1H-indole-3-carboxylate (CAS 1357923-30-8): Incorporates hydrophilic bis(2-hydroxyethyl)amino groups, improving aqueous solubility (logP ~0.5). Molecular weight: 292.3 g/mol; explored in prodrug designs .

Biological Activity

Ethyl 5-hydroxy-1H-indole-3-carboxylate is an indole derivative that has garnered attention due to its potential biological activities, particularly in the context of inflammatory diseases and cancer. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), cytotoxic effects, and its mechanism of action.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula : C₁₁H₁₁NO₃
  • Molecular Weight : 205.21 g/mol

The compound features a hydroxyl group at the 5-position of the indole ring, which is crucial for its biological activity. The presence of the ethyl ester group enhances its lipophilicity, potentially improving its bioavailability.

1. Inhibition of 5-Lipoxygenase (5-LO)

One of the most significant biological activities of this compound is its inhibition of 5-lipoxygenase (5-LO), an enzyme involved in the synthesis of leukotrienes, which are mediators of inflammation. A study demonstrated that derivatives of ethyl 5-hydroxyindole-3-carboxylate could effectively inhibit human 5-LO, with one derivative showing an IC50 value of 0.7 μM in cell-free assays and an even lower IC50 value of 0.23 μM in polymorphonuclear leukocytes .

2. Cytotoxic Effects

Research has also indicated that this compound exhibits cytotoxic properties against various cancer cell lines. In a study evaluating the cytotoxicity against breast adenocarcinoma (MCF-7) cells, it was found that several derivatives demonstrated minimal cytotoxic effects at concentrations up to 100 µM when compared to normal human dermal fibroblasts (HDF) . The structure-activity relationship analysis suggested that modifications at specific positions on the indole ring can significantly influence cytotoxic potency.

The mechanism by which this compound exerts its effects appears to involve interaction with cellular signaling pathways linked to inflammation and apoptosis. Molecular modeling studies have shown favorable binding interactions with key proteins involved in these pathways, suggesting that this compound could modulate critical signaling events within cells .

Structure-Activity Relationship (SAR)

The SAR studies highlight how variations in substituents on the indole ring affect biological activity:

CompoundSubstituent PositionIC50 (μM)Activity
Ethyl 5-hydroxy-2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylateVarious0.7Strong inhibitor of 5-LO
Ethyl 5-hydroxyindole derivativesOrtho/Para positionsVariableCytotoxic against MCF-7

These findings suggest that specific modifications can enhance or diminish the biological efficacy of the compound, providing a framework for future drug design efforts.

Case Study: Anti-inflammatory Potential

A notable case study investigated the anti-inflammatory potential of ethyl 5-hydroxyindole derivatives in a model of acute inflammation induced by carrageenan in rats. The results showed a significant reduction in paw edema compared to control groups, supporting the hypothesis that these compounds can effectively modulate inflammatory responses .

Case Study: Cancer Cell Line Evaluation

Another case study assessed the effects of ethyl 5-hydroxyindole derivatives on various cancer cell lines, including MCF-7 and A549 cells. The derivatives exhibited varying degrees of cytotoxicity, with some showing selectivity towards cancerous cells over normal cells, indicating potential therapeutic applications in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-hydroxy-1H-indole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-hydroxy-1H-indole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.